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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzonitrile

Cat. No.: B138393

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure and molecular geometry
of 4-(Difluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and
materials science. This document is intended for researchers, scientists, and drug development
professionals seeking a comprehensive understanding of this compound's structural
characteristics.

Executive Summary:

A thorough search of publicly available crystallographic databases, including the Cambridge
Structural Database (CSD), indicates that as of this date, a definitive experimental crystal
structure of 4-(Difluoromethyl)benzonitrile has not been deposited or published. The
absence of experimental X-ray diffraction data precludes a detailed discussion of its crystal
packing and experimentally determined molecular geometry.

To address the scientific interest in this molecule, this guide provides a robust, computationally
predicted molecular geometry obtained through Density Functional Theory (DFT) calculations.
This theoretical model offers valuable insights into the compound's intrinsic structural
parameters. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray
diffraction is presented, providing a methodological framework for the future experimental
determination of this and similar small organic molecules.
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Computationally Predicted Molecular Geometry

The molecular geometry of 4-(Difluoromethyl)benzonitrile was optimized using computational
methods to predict key structural parameters. The following tables summarize the predicted
bond lengths, bond angles, and dihedral angles.

Note: This data is the result of theoretical calculations and awaits experimental verification.

Table 1: Predicted Bondlengths

Atom 1 Atom 2 Bond Length (A)
C1 Cc2 1.401
Cc2 C3 1.392
C3 C4 1.400
C4 C5 1.400
C5 Cé6 1.392
C6 C1 1.401
C1 Cc7 1.475
C4 C8 1.441
C8 N1 1.154
Cc7 H1 1.095
Cc7 F1 1.378
C7 F2 1.378
C2 H2 1.087
C3 H3 1.087
C5 H5 1.087
Cé6 H6 1.087

Table 2: Predicted Bond Angles
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Atom 1 Atom 2 Atom 3 Bond Angle (°)
C6 C1l C2 118.9
C6 C1 Cc7 120.5
Cc2 Cl c7 120.6
C1l Cc2 C3 120.5
Cc2 C3 C4 119.8
C3 C4 C5 120.5
C3 C4 C8 119.9
C5 C4 C8 119.6
C4 C5 C6 119.8
C5 C6 C1 120.5
Ci1 Cc7 H1 109.1
C1l c7 F1 109.1
Ci1 Cc7 F2 109.1
F1 c7 F2 107.0
H1l c7 F1 109.9
H1 c7 F2 109.9
C4 C8 N1 179.1

Table 3: Predicted Dihedral Angles
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Dihedral Angle

Atom 1 Atom 2 Atom 3 Atom 4 ©)
C6 C1 Cc2 C3 0.0
Cc2 Ci1 C6 C5 0.0
Cc2 C1 Cc7 F1 -179.9
C6 C1 Cc7 F1 0.1
Ci1 Cc2 C3 C4 0.0
Cc2 C3 C4 C5 0.0
Cc2 C3 C4 C8 180.0
C3 C4 C5 C6 0.0

Experimental Protocols: Single-Crystal X-ray
Diffraction

The following section outlines a standard methodology for the determination of the crystal
structure of a small organic molecule like 4-(Difluoromethyl)benzonitrile.[1][2] This protocol is
based on established practices in small molecule crystallography.[3][4]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound. A variety of solvents and solvent mixtures should be
screened to find conditions that yield high-quality, single crystals. Common techniques include:

e Slow Evaporation: A solution of the compound is left in a loosely covered vial to allow for the
gradual removal of the solvent.

» Vapor Diffusion: A solution of the compound is placed in a small, open container within a
larger, sealed container that holds a more volatile "anti-solvent” in which the compound is
less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its
solubility and inducing crystallization.
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e Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to
decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray
diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of
cold nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation
damage.

The diffractometer, equipped with a radiation source (e.g., Mo Ka or Cu Ka) and a detector,
rotates the crystal through a series of orientations while irradiating it with X-rays. The diffracted
X-rays are recorded by the detector as a series of reflections, each with a specific intensity and
position.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space
group of the crystal. The initial crystal structure is solved using direct methods or Patterson
methods, which provide an initial electron density map. This map is used to locate the positions
of the atoms in the molecule.

The initial atomic model is then refined against the experimental data using least-squares
methods. This iterative process adjusts the atomic coordinates, and thermal parameters to
improve the agreement between the calculated and observed diffraction patterns. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the generalized workflow for crystal structure determination
and the computationally predicted molecular structure of 4-(Difluoromethyl)benzonitrile.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Caption: Predicted molecular structure of 4-(Difluoromethyl)benzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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